DNAC-1

描述

属性

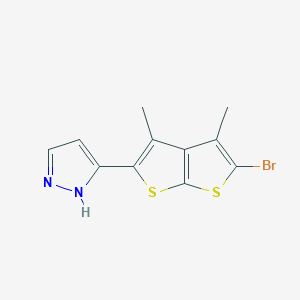

分子式 |

C11H9BrN2S2 |

|---|---|

分子量 |

313.2 g/mol |

IUPAC 名称 |

5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole |

InChI |

InChI=1S/C11H9BrN2S2/c1-5-8-6(2)10(12)16-11(8)15-9(5)7-3-4-13-14-7/h3-4H,1-2H3,(H,13,14) |

InChI 键 |

MUNXAASMRMRSCE-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC2=C1C(=C(S2)Br)C)C3=CC=NN3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

DNAC-1; DNAC 1; DNAC1; |

产品来源 |

United States |

Foundational & Exploratory

Core Function and Significance in DNA Replication

An In-depth Technical Guide on the Function of DnaC in E. coli

The DnaC protein is an essential component of the DNA replication machinery in Escherichia coli, primarily functioning as a helicase loader.[1][2] Its critical role is to deliver the DnaB helicase, the primary replicative helicase, to the origin of replication (oriC) and to facilitate its loading onto single-stranded DNA (ssDNA).[3][4][5] This action is a pivotal step in the initiation of chromosomal replication, ensuring that the DNA duplex is unwound to allow for the synthesis of new DNA strands.[6][7] DnaC is also involved in the restart of stalled replication forks, highlighting its importance in maintaining genome integrity.[8][9]

Molecular Architecture and Properties

DnaC is a 27,935 Dalton protein comprised of 245 amino acids.[9][10] It belongs to the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, characterized by the presence of Walker A and Walker B motifs, which are crucial for ATP binding and hydrolysis.[11][12] Structurally, DnaC consists of an N-terminal helicase-binding domain and a C-terminal AAA+ ATPase domain.[8] The protein is sensitive to N-ethylmaleimide, indicating the importance of sulfhydryl groups for its activity.[10] In solution, DnaC can exist in at least two distinct conformations that have different nucleotide-binding capabilities.[13]

The DnaB-DnaC Complex: A Key Intermediate

Prior to loading onto DNA, DnaC forms a stable complex with the DnaB helicase.[14] This complex is typically a stoichiometric assembly of six DnaC monomers with the hexameric DnaB helicase, forming a DnaB6-DnaC6 structure.[8][15] The formation of this complex is stabilized by the binding of ATP to DnaC.[14][16][17] The interaction between DnaC and DnaB induces a significant conformational change in DnaB, causing its ring structure to open.[1][8] This open conformation is thought to be crucial for the passage of ssDNA into the central channel of the DnaB hexamer.[8] Within the complex, the ATPase activity of DnaB is inhibited by DnaC.[14][16]

Mechanism of Helicase Loading at oriC

The initiation of DNA replication in E. coli is a highly orchestrated process that begins with the binding of the initiator protein, DnaA, to the oriC locus.[6] This leads to the unwinding of the AT-rich DNA unwinding element (DUE).[6] The DnaB-DnaC complex is then recruited to this unwound region.[18] The loading of the DnaB helicase onto the ssDNA is an ATP-dependent process.[2] ATP binding to DnaC increases its affinity for ssDNA, which facilitates the recruitment of the DnaB-DnaC complex to the replication origin.[2][4] Two DnaB-DnaC complexes are loaded onto the separated strands at oriC, one for each of the two replication forks that will be established.[5]

For DnaB to become an active helicase and begin unwinding the DNA, DnaC must be released from the complex.[1][3] This release is triggered by the hydrolysis of ATP by DnaC and the interaction of the DnaG primase with DnaB.[1] Once DnaC is released, DnaB is free to translocate along the DNA in a 5' to 3' direction, unwinding the duplex DNA and allowing the replication machinery to access the template strands.[6]

The Role of ATP Hydrolysis

ATP binding and hydrolysis by DnaC act as a molecular switch that controls the loading and activation of the DnaB helicase.[19] While ATP binding is required for the stable formation of the DnaB-DnaC complex and for loading DnaB onto DNA, ATP hydrolysis is necessary for the release of DnaC from DnaB.[1][12][20] This release is the final step in activating the helicase activity of DnaB.[3][7] The ATPase activity of DnaC is stimulated by the presence of both DnaB and ssDNA.[9][11]

Quantitative Data

| Parameter | Value | Conditions | Reference(s) |

| DnaC Protein | |||

| Molecular Weight | 29,000 Da (native) | [10] | |

| 31,000 Da (denatured) | [10] | ||

| DnaB-DnaC Complex | |||

| Stoichiometry | 1 DnaB hexamer : 6 DnaC monomers (DnaB6-DnaC6) | [8][15] | |

| ssDNA Binding | |||

| DnaB6-DnaC6 Affinity for ssDNA (Kd) | (6.26 +/- 0.65) x 10⁻⁸ M | In the presence of ATP | [15] |

| DnaC Affinity for ssDNA | Significantly increased in the presence of ATP; decreased ~50-fold in the presence of ADP | [4] |

Experimental Protocols

DnaB Helicase Loading Assay (Gel Filtration Method)

This assay is used to determine the ability of DnaC to load DnaB onto a closed-circular single-stranded DNA substrate, such as M13mp18 ssDNA.

Methodology:

-

Reaction Mixture Preparation: Combine purified DnaB and DnaC proteins in a buffer containing HEPES-KOH (pH 7.5), MgCl₂, ATP, and an ATP regeneration system (creatine kinase and phosphocreatine).

-

Incubation: Incubate the protein mixture to allow for the formation of the DnaB-DnaC complex.

-

Addition of DNA: Add closed-circular ssDNA (e.g., M13mp18) to the reaction mixture.

-

Loading Reaction: Incubate the mixture to allow for the loading of DnaB onto the ssDNA, mediated by DnaC.

-

Gel Filtration Chromatography: Apply the reaction mixture to a gel filtration column (e.g., Sepharose CL-4B) that has been equilibrated in a suitable buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and autoradiography (if radiolabeled DNA is used) or by measuring DNA and protein content to identify the fractions containing the ssDNA-DnaB-DnaC complex.[11]

Fluorescence Anisotropy Assay for DnaC-ssDNA Binding

This technique is used to quantitatively measure the binding of DnaC to ssDNA.

Methodology:

-

Fluorescently Labeled ssDNA: Prepare a solution of ssDNA that is fluorescently labeled (e.g., with fluorescein).

-

Titration: In a suitable buffer containing ATP or ADP, titrate the fluorescently labeled ssDNA with increasing concentrations of purified DnaC protein.

-

Fluorescence Anisotropy Measurement: After each addition of DnaC, measure the fluorescence anisotropy of the solution. An increase in anisotropy indicates the binding of the larger DnaC protein to the smaller, more rapidly tumbling ssDNA.

-

Data Analysis: Plot the change in anisotropy as a function of the DnaC concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.[4]

Visualizations

Caption: Initiation of DNA Replication at oriC in E. coli.

Caption: Workflow for a DnaB Helicase Loading Assay.

References

- 1. DnaC - Wikipedia [en.wikipedia.org]

- 2. Diverse Mechanisms of Helicase Loading during DNA Replication Initiation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dnaB-dnaC replication protein complex of Escherichia coli. II. Role of the complex in mobilizing dnaB functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of nucleotide modulation of DNA binding by DnaC protein of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Helicase Loading at Chromosomal Origins of Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DnaA - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Biochemical characterization of Escherichia coli DnaC variants that alter DnaB helicase loading onto DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. The Escherichia coli dnaC gene product. II. Purification, physical properties, and role in replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The molecular coupling between substrate recognition and ATP turnover in a AAA+ hexameric helicase loader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loading and activation of DNA replicative helicases: the key step of initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 14. Interaction of Escherichia coli dnaB and dnaC(D) gene products in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative analysis of binding of single-stranded DNA by Escherichia coli DnaB helicase and the DnaB x DnaC complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. The dnaB-dnaC replication protein complex of Escherichia coli. I. Formation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DnaB helicase is recruited to the replication initiation complex via binding of DnaA domain I to the lateral surface of the DnaB N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ATPase switches controlling DNA replication initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DnaC Inactivation in Escherichia coli K-12 Induces the SOS Response and Expression of Nucleotide Biosynthesis Genes - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of DNA replication initiation: A technical guide to the DnaC helicase loader

For immediate release

This in-depth technical guide provides a comprehensive overview of the mechanism of DnaC as a helicase loader in prokaryotic DNA replication, with a focus on its core functions and interactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative biophysical parameters, detailed experimental methodologies, and the complex signaling pathways that govern this critical cellular process.

Executive Summary

DNA replication is a fundamental process ensuring the faithful transmission of genetic information. In bacteria, the initiation of this process is a tightly regulated event orchestrated by a series of protein-DNA and protein-protein interactions. A key player in this intricate choreography is the DnaC protein, a helicase loader responsible for delivering the DnaB helicase to the origin of replication. This guide elucidates the multifaceted role of DnaC, from its initial interaction with the DnaB helicase to its ATP-dependent conformational changes and its ultimate role in positioning DnaB onto single-stranded DNA (ssDNA). Understanding the precise mechanism of DnaC is not only crucial for advancing our knowledge of DNA replication but also presents a promising avenue for the development of novel antimicrobial agents.

The DnaC-DnaB Interaction: A Prerequisite for Helicase Loading

The journey of the DnaB helicase to the replication fork begins with the formation of a stable complex with its dedicated chaperone, DnaC. This interaction is a critical checkpoint, ensuring that the powerful unwinding activity of DnaB is kept in check until it reaches its designated site of action.

The DnaB helicase, a hexameric ring-shaped protein, is the primary replicative helicase in Escherichia coli.[1] In the presence of ATP, six monomers of DnaC bind to the DnaB hexamer, forming a stable DnaB6-DnaC6 complex.[1][2] This interaction is characterized by a significant binding affinity, ensuring the efficient capture of DnaB by DnaC. The formation of this complex induces a conformational change in DnaB, cracking open the ring structure and rendering it inactive.[3] This "ring-breaking" mechanism is essential for the subsequent loading of the helicase onto the ssDNA.[3]

| Parameter | Value | Conditions | Reference |

| Stoichiometry of DnaB:DnaC interaction | 6:6 | In vitro and in vivo | [1] |

| Intrinsic Binding Constant (K) for DnaC to DnaB hexamer | 1.4 (±0.5) x 10⁵ M⁻¹ | In the presence of AMP-PNP or ADP | [4] |

| Cooperativity Parameter (σ) | 21 ± 5 | - | [4] |

The Role of ATP: A Dual Switch Mechanism

ATP binding and hydrolysis by DnaC play a pivotal, yet nuanced, role in the helicase loading process. DnaC functions as a dual ATP/ADP switch protein, where both nucleotide-bound states are sequentially required for its function.[5]

Contrary to initial assumptions, ATP is not strictly required for the loading of DnaB onto ssDNA itself.[5] However, ATP binding to DnaC is crucial for the initial stages of replication at the origin, oriC.[1] In its ATP-bound state (DnaC-ATP), the loader exhibits an increased affinity for ssDNA, a step that is thought to aid in the expansion of the initial DNA bubble at the origin.[5]

The ATPase activity of DnaC is triggered by the combined presence of DnaB and ssDNA.[5] This hydrolysis of ATP to ADP converts DnaC to its ADP-bound state (DnaC-ADP), which has a reduced affinity for both DnaB and ssDNA. This change is the key that unlocks the helicase, leading to the dissociation of DnaC from the complex and the activation of DnaB's helicase activity.[5]

| Interaction | Dissociation Constant (Kd) | Conditions | Reference |

| DnaB6-DnaC6 complex to ssDNA | (6.26 ± 0.65) x 10⁻⁸ M | In the presence of ATP | [6][7] |

| DnaB hexamer to ssDNA | High affinity only with ATPγS | - | [6] |

Further research is needed to determine the precise kcat and Km values for the ssDNA and DnaB-stimulated ATPase activity of DnaC.

The Helicase Loading Pathway: A Step-by-Step Visualization

The loading of the DnaB helicase at the bacterial origin of replication (oriC) is a multi-step process involving the coordinated action of several key proteins. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in this process.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of DnaC-mediated helicase loading.

Purification of Recombinant DnaC Protein

A detailed protocol for the purification of recombinant DnaC protein is essential for in vitro studies. A common approach involves the overexpression of a tagged DnaC protein (e.g., His-tagged) in an E. coli expression system, followed by affinity chromatography.

Workflow for DnaC Purification:

Key Steps:

-

Expression: Grow E. coli cells carrying the DnaC expression plasmid to mid-log phase and induce protein expression.

-

Lysis: Harvest the cells and lyse them using methods such as sonication or a French press in a suitable lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.

-

Affinity Chromatography: Load the clarified lysate onto an affinity column (e.g., Ni-NTA resin for His-tagged DnaC).

-

Washing: Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound DnaC protein using a high concentration of imidazole (B134444) or by changing the pH.

-

Dialysis: Dialyze the purified protein against a storage buffer to remove the eluting agent and for long-term stability.

DnaB Helicase Loading Assay

This assay is designed to monitor the loading of the DnaB helicase onto a DNA substrate, a process mediated by DnaC. A common method utilizes a forked DNA substrate with a radiolabeled or fluorescently labeled strand.

Principle: DnaB, once loaded onto the ssDNA portion of the fork, will translocate and unwind the duplex region, displacing the labeled oligonucleotide. The displaced strand can then be separated from the substrate by native polyacrylamide gel electrophoresis (PAGE) and quantified.

Methodology Overview:

-

Substrate Preparation: Prepare a forked DNA substrate with a labeled oligonucleotide annealed to a longer, unlabeled strand.

-

Reaction Mixture: Set up a reaction mixture containing the DNA substrate, DnaB, DnaC, ATP, and an appropriate buffer.

-

Incubation: Incubate the reaction at the optimal temperature to allow for helicase loading and unwinding.

-

Quenching: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Electrophoresis: Separate the products on a native polyacrylamide gel.

-

Visualization and Quantification: Visualize the labeled DNA using autoradiography or fluorescence imaging and quantify the amount of displaced strand.

DnaC ATPase Activity Assay

The ATPase activity of DnaC is a key aspect of its function as a helicase loader. A common and sensitive method to measure this activity is the malachite green assay, which detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Principle: In an acidic solution, malachite green forms a complex with molybdate (B1676688) and free orthophosphate, resulting in a colored product that can be measured spectrophotometrically.

Methodology Overview:

-

Reaction Setup: Prepare a reaction mixture containing DnaC, ATP, and the stimulating factors (DnaB and ssDNA) in an appropriate buffer.

-

Incubation: Incubate the reaction at the desired temperature for a specific time course.

-

Quenching and Color Development: Stop the reaction and initiate color development by adding the malachite green reagent.

-

Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 620-640 nm).

-

Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Surface Plasmon Resonance (SPR) for DnaC-DnaB Interaction

SPR is a powerful technique for studying the kinetics and affinity of protein-protein interactions in real-time without the need for labeling.

Principle: One protein (the ligand, e.g., DnaB) is immobilized on a sensor chip. The other protein (the analyte, e.g., DnaC) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology Overview:

-

Chip Preparation: Immobilize one of the interacting partners (e.g., DnaB) onto the surface of an appropriate sensor chip.

-

Analyte Injection: Inject a series of concentrations of the analyte (DnaC) over the sensor surface.

-

Data Collection: Monitor the association and dissociation phases in real-time by recording the change in the SPR signal.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

DnaC as a Target for Drug Development

The essential role of DnaC in bacterial DNA replication makes it an attractive target for the development of novel antimicrobial agents. Inhibiting the function of DnaC would effectively halt DNA replication and, consequently, bacterial proliferation.

Strategies for Targeting DnaC:

-

Inhibition of the DnaC-DnaB interaction: Small molecules that bind to the interface between DnaC and DnaB could prevent the formation of the essential loading complex.

-

Targeting the ATPase activity of DnaC: Compounds that inhibit the ATP binding or hydrolysis activity of DnaC would disrupt the dual-switch mechanism and prevent the release and activation of DnaB.

-

Disruption of DnaC-DNA binding: Molecules that interfere with the interaction of DnaC with ssDNA could inhibit the initial stages of origin unwinding.

High-throughput screening (HTS) assays, such as those based on fluorescence polarization or enzyme-coupled ATPase assays, can be employed to identify small molecule inhibitors of DnaC. Subsequent lead optimization and validation studies would be necessary to develop these hits into effective drug candidates.

Conclusion

The DnaC helicase loader is a central figure in the initiation of bacterial DNA replication. Its intricate interplay with DnaB, its reliance on a sophisticated ATP/ADP switch, and its precise choreography at the replication origin highlight the elegance and complexity of this fundamental biological process. A thorough understanding of the mechanism of DnaC, facilitated by the quantitative data and experimental approaches outlined in this guide, is paramount for advancing our knowledge of DNA replication and for paving the way for the development of a new generation of antimicrobial therapeutics.

References

- 1. High Throughput Screen for Escherichia coli Heat Shock Protein 70 (Hsp70/DnaK): ATPase Assay in Low Volume By Exploiting Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Structural Basis for the Regulatory Inactivation of DnaA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Filter-binding assay [gene.mie-u.ac.jp]

- 7. DnaC traps DnaB as an open ring and remodels the domain that binds primase - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Helicase Loader: A Deep Dive into the Discovery and History of the dnaC Gene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate ballet of DNA replication, the precise and timely unwinding of the double helix is paramount. This critical step is orchestrated by DNA helicases, molecular machines that мотор along the DNA backbone, separating the two strands. However, these powerful enzymes do not act alone. In prokaryotes, the replicative helicase DnaB requires a dedicated loading factor to ensure its proper placement onto the DNA at the origin of replication. This essential chaperone is the product of the dnaC gene. This technical guide delves into the discovery, history, and functional characterization of the dnaC gene and its protein product, DnaC, a key player in the initiation of DNA replication in Escherichia coli and a potential target for novel antimicrobial therapies.

Discovery and Early History

The journey to understanding the role of dnaC began with the isolation of temperature-sensitive mutants of E. coli that were defective in DNA replication. These mutants, unable to replicate their DNA at elevated temperatures, provided a powerful genetic tool to dissect the complex machinery of DNA synthesis. Early studies in the 1970s identified several dna genes, including dnaC, whose products were essential for the initiation of a new round of replication.

A pivotal discovery was the finding that the dnaC gene product physically and functionally interacts with the dnaB gene product, the major replicative helicase.[1][2] This interaction was shown to be dependent on ATP.[1] These initial findings laid the groundwork for the model of DnaC as a helicase loader, a protein that facilitates the assembly of the DnaB helicase onto the DNA.

The Functional Role of DnaC in DNA Replication

DnaC is a prokaryotic helicase loading factor that forms a complex with the DnaB helicase, inhibiting its helicase activity until it is correctly positioned at the replication origin.[3][4] The loading process is a highly regulated and ATP-dependent process that ensures that DNA unwinding is initiated only at the appropriate time and place.

The key steps in DnaC-mediated DnaB loading are:

-

Complex Formation: Six molecules of DnaC bind to the hexameric DnaB helicase in an ATP-dependent manner, forming a stable DnaB6-DnaC6 complex.[3][5] This interaction involves the C-terminus of DnaB.[3]

-

Inhibition of DnaB Activity: The binding of DnaC to DnaB transiently inactivates the helicase activity of DnaB, preventing premature and unregulated unwinding of the DNA.[6][7]

-

Targeting to the Origin: The DnaB-DnaC complex is recruited to the replication origin, oriC, which has been prepared by the binding of the initiator protein DnaA.[8]

-

Helicase Loading and DnaC Release: Upon interaction with DnaA and the origin DNA, the DnaB helicase is loaded onto the single-stranded DNA bubble created by DnaA. This process is coupled to the hydrolysis of ATP by DnaC, which leads to a conformational change in DnaC and its subsequent release from the DnaB-DNA complex.[3][8] The release of DnaC is also facilitated by the primase, DnaG.[3][9]

-

Helicase Activation: Once DnaC is released, the DnaB helicase is activated and can begin to unwind the parental DNA duplex, creating the replication forks that will be used by the DNA polymerase for synthesis of the daughter strands.[3]

Quantitative Data Summary

While extensive research has been conducted on the DnaC protein, specific quantitative data on its enzymatic activity and cellular abundance remains somewhat limited in the readily available literature. However, key binding affinities and stoichiometric relationships have been determined.

| Parameter | Value | Organism | Conditions | Reference(s) |

| Binding Affinity (Kd) | ||||

| DnaB-DnaC complex to ssDNA | (6.26 ± 0.65) x 10⁻⁸ M | E. coli | In the presence of ATP | [10] |

| Stoichiometry | ||||

| DnaB:DnaC in the complex | 6:6 (hexamer of DnaB to hexamer of DnaC) | E. coli | In the presence of ATP | [3][5] |

| ATPase Activity | ||||

| kcat | Not explicitly reported | E. coli | ||

| Km (for ATP) | Not explicitly reported | E. coli | ||

| Cellular Concentration | ||||

| Copies per cell | ~20-50 (estimated) | E. coli | Logarithmic growth phase | [11] |

Key Experiments and Methodologies

The characterization of the dnaC gene and its product has relied on a combination of genetic and biochemical approaches. Below are detailed methodologies for some of the key experiments.

Isolation and Characterization of Temperature-Sensitive dnaC Mutants

Temperature-sensitive mutants were instrumental in identifying the essential role of dnaC in DNA replication.

Methodology:

-

Mutagenesis: E. coli cells are treated with a mutagen (e.g., nitrosoguanidine) to induce random mutations in the genome.

-

Screening for Temperature-Sensitive Phenotype: The mutagenized cells are plated and incubated at a permissive temperature (e.g., 30°C) to allow colonies to form. Colonies are then replica-plated onto two sets of plates. One set is incubated at the permissive temperature, and the other at a non-permissive temperature (e.g., 42°C). Colonies that grow at the permissive temperature but not at the non-permissive temperature are selected as potential temperature-sensitive mutants.

-

Identification of DNA Replication Defect: The selected mutants are then tested for their ability to synthesize DNA at the non-permissive temperature. This is typically done by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA. A rapid cessation of DNA synthesis upon shifting to the non-permissive temperature is indicative of a defect in DNA replication.

-

Genetic Mapping and Complementation: The mutation is mapped to a specific locus on the E. coli chromosome using genetic techniques such as P1 transduction. Complementation tests are then performed by introducing a wild-type copy of the candidate gene (in this case, dnaC) on a plasmid into the mutant strain. Restoration of growth at the non-permissive temperature confirms that the mutation is in the dnaC gene.

In Vitro DNA Replication Assay

The development of in vitro systems that could replicate DNA from a plasmid containing the E. coli origin of replication (oriC) was a major breakthrough. These assays allowed for the biochemical dissection of the replication machinery.

Methodology:

-

Preparation of Cell Extracts: E. coli cells are grown and harvested. The cells are then lysed to prepare a soluble extract containing the replication proteins. For complementation assays, extracts are prepared from dnaC temperature-sensitive mutants.

-

Reaction Mixture: The reaction mixture contains the cell extract, an oriC-containing plasmid DNA template, ATP, and all four deoxynucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [α-³²P]dATP).

-

Replication Reaction: The reaction is incubated at a permissive temperature (e.g., 30°C) to allow for DNA replication.

-

Analysis of Replication Products: The incorporation of the radiolabeled dNTP into newly synthesized DNA is measured. This can be done by precipitating the DNA with trichloroacetic acid (TCA) and measuring the radioactivity of the precipitate using a scintillation counter. The replication products can also be analyzed by agarose (B213101) gel electrophoresis and autoradiography.

-

Complementation Assay: To demonstrate the requirement for DnaC, the in vitro replication assay is performed with an extract from a dnaC mutant. The addition of purified DnaC protein to this extract will restore DNA replication activity.

Purification of DnaC Protein

The purification of DnaC protein was essential for its biochemical characterization and for its use in in vitro reconstitution assays.

Methodology:

-

Overexpression: The dnaC gene is cloned into an expression vector, which is then introduced into an E. coli host strain. The expression of DnaC is induced, leading to the production of large quantities of the protein.

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents.

-

Chromatography: The DnaC protein is purified from the cell lysate using a series of chromatographic steps. A common strategy involves:

-

Ammonium Sulfate Precipitation: To partially purify the protein and concentrate the lysate.

-

Ion-Exchange Chromatography: Using a column with a charged resin (e.g., DEAE-cellulose) to separate proteins based on their net charge.

-

Affinity Chromatography: If the DnaC protein is expressed with an affinity tag (e.g., a polyhistidine tag), a nickel-NTA affinity column can be used for highly specific purification.

-

Gel Filtration Chromatography: To separate proteins based on their size and to remove any remaining contaminants.

-

-

Purity Analysis: The purity of the DnaC protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A single band corresponding to the expected molecular weight of DnaC indicates a high degree of purity.

DnaC ATPase Activity Assay

DnaC possesses an intrinsic ATPase activity that is stimulated by DnaB and single-stranded DNA.

Methodology:

-

Reaction Mixture: The reaction mixture contains purified DnaC protein, ATP (including a trace amount of [γ-³²P]ATP), and a buffer containing Mg²⁺ ions. To measure stimulated activity, purified DnaB protein and single-stranded DNA (e.g., M13 viral DNA) are also included.

-

ATPase Reaction: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period.

-

Measurement of ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is measured. The amount of released ³²P-labeled inorganic phosphate is quantified. This is typically done by separating the unhydrolyzed [γ-³²P]ATP from the released [³²P]Pi using thin-layer chromatography (TLC) or by a charcoal binding assay that selectively binds the nucleotide but not the free phosphate. The radioactivity of the separated phosphate is then measured using a scintillation counter.

Filter-Binding Assay for DnaC-DnaB Interaction

This assay is used to measure the binding affinity between DnaC and DnaB.

Methodology:

-

Protein Labeling: One of the proteins (e.g., DnaC) is radiolabeled, for instance, with ³⁵S-methionine during expression.

-

Binding Reaction: A constant amount of the labeled protein is incubated with increasing concentrations of the unlabeled partner protein (DnaB) in a binding buffer.

-

Filtration: The reaction mixture is passed through a nitrocellulose filter. Proteins bind to nitrocellulose, so any labeled DnaC that is in a complex with DnaB will be retained on the filter. Unbound labeled DnaC will pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of bound labeled protein is plotted against the concentration of the unlabeled protein. The data is then fitted to a binding equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways and Experimental Workflows

The intricate interactions of DnaC with other replication proteins can be visualized as signaling pathways and experimental workflows.

Conclusion and Future Directions

The discovery and characterization of the dnaC gene have been pivotal to our understanding of the initiation of DNA replication in prokaryotes. From its initial identification through genetic studies of temperature-sensitive mutants to the detailed biochemical dissection of its role as a helicase loader, research on DnaC has illuminated a critical control point in the duplication of the genome. The dynamic interplay between DnaC, DnaB, DnaA, and ATP ensures that the powerful DNA unwinding machinery is deployed with precision and fidelity.

Despite significant progress, questions remain. The precise structural changes that DnaC induces in DnaB to facilitate its loading and the exact mechanism of DnaC release are still areas of active investigation. Furthermore, the essential nature of the DnaB-DnaC interaction makes it an attractive target for the development of novel antibiotics. A deeper understanding of the structure and function of this complex could pave the way for the design of small molecules that specifically disrupt helicase loading, thereby inhibiting bacterial growth. The continued exploration of the enigmatic helicase loader, DnaC, promises to yield further insights into the fundamental processes of life and may provide new avenues for combating infectious diseases.

References

- 1. ATPase activity assay [protocols.io]

- 2. Filter binding assay - Wikipedia [en.wikipedia.org]

- 3. Filter-binding assay [gene.mie-u.ac.jp]

- 4. Modulation of enzymatic activities of Escherichia coli DnaB helicase by single-stranded DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Primase Directs the Release of DnaC from DnaB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. garcialab.berkeley.edu [garcialab.berkeley.edu]

- 7. uniprot.org [uniprot.org]

- 8. Quantitative analysis of the Escherichia coli proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of temperature-sensitive mutants of the Staphylococcus aureus dnaC gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical characterization of Escherichia coli DnaC variants that alter DnaB helicase loading onto DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]

The DnaC-DnaB Helicase Interaction: A Core Mechanism in Bacterial DNA Replication

Abstract

The initiation of chromosomal DNA replication in bacteria is a meticulously orchestrated process, central to which is the loading of the replicative helicase, DnaB, onto single-stranded DNA (ssDNA). This critical event is mediated by the AAA+ (ATPases Associated with diverse cellular Activities) protein, DnaC. The interaction between DnaC and DnaB is a transient yet indispensable step, ensuring the proper assembly of the replisome. DnaC acts as a specialized helicase loader, forming a complex with the hexameric DnaB, breaking open the helicase ring, and depositing it onto the DNA. This process is tightly regulated by nucleotide binding and hydrolysis, which modulates the affinity of the complex for DNA and ultimately leads to the release of DnaC, activating DnaB's helicase activity. This technical guide provides an in-depth examination of the DnaC-DnaB interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biological process and its potential as an antimicrobial target.

Core Mechanism of the DnaC-DnaB Interaction

The primary function of DnaC is to chaperone the DnaB helicase to the replication origin (oriC) and load it onto the unwound single-stranded DNA (ssDNA) bubble.[1][2] This process involves a series of conformational changes and nucleotide-dependent steps.

Formation and Stoichiometry of the DnaB-DnaC Complex

In Escherichia coli, the DnaB helicase exists as a ring-shaped homohexamer.[2] The DnaC loader protein, also an AAA+ ATPase, binds to the DnaB hexamer to form a stable DnaB₆-DnaC₆ complex.[1][3][4] This 1:1 stoichiometry has been confirmed by both in vitro and in vivo studies.[1] The formation of this complex is a prerequisite for helicase loading and serves to inhibit the potent ATPase and helicase activities of DnaB until it is correctly positioned on the DNA.[1][5][6]

The "Ring-Breaker" Model of Helicase Loading

A key challenge in replication initiation is loading the closed-ring DnaB helicase onto a topologically inaccessible ssDNA bubble.[5] DnaC resolves this by acting as a "ring-breaker".[1] Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of six DnaC protomers induces a major conformational change in the DnaB hexamer.[5][7][8] The extended N-terminal domain of DnaC latches onto DnaB, cracking the ring open and creating a gate through which ssDNA can pass.[1][5][9] This open, spiral conformation is stabilized by ATP binding to DnaC.[5][10]

The Role of ATP: A Dual ATP/ADP Switch

The role of ATP in the DnaC-DnaB interaction is multifaceted and has been a subject of extensive research. DnaC functions as a dual ATP/ADP switch protein.[10][11][12]

-

ATP Binding: While the initial interaction between DnaB and DnaC can occur without ATP, the nucleotide is required to stabilize the cracked-ring DnaB-DnaC complex.[1][5] ATP binding to DnaC also significantly enhances its affinity for ssDNA, which is thought to help recruit the DnaB-DnaC complex to the replication origin.[1][11][13][14] In its ATP-bound state, DnaC inhibits the helicase activity of DnaB.[5][6][11]

-

ATP Hydrolysis: DnaC possesses a weak intrinsic ATPase activity.[15] This activity is dramatically stimulated by the presence of both DnaB and ssDNA, which act as cofactors.[5][11][16] The hydrolysis of ATP to ADP by DnaC is a critical step that leads to the release of DnaC from the DnaB-DNA complex.[2][5][11] Once DnaC dissociates, DnaB is free to translocate along the DNA and unwind the duplex.[1][6] The release of DnaC is further stimulated by the binding of the DnaG primase to DnaB.[1][17]

Quantitative Analysis of DnaC-DnaB Interactions

Quantitative measurements of binding affinities and enzymatic activities are crucial for a complete understanding of the system. The following tables summarize key data from the literature.

Table 1: Equilibrium Dissociation Constants (Kd) for DNA Binding

| Interacting Molecules | Nucleotide Condition | Kd (M) | Comments | Source |

| DnaB Helicase + ssDNA | ATPγS | (5.09 ± 0.32) x 10⁻⁸ | High-affinity binding requires a non-hydrolyzable ATP analog. | [3][18] |

| DnaB Helicase + ssDNA | ADP | Weaker affinity | Binding is insensitive to ionic strength. | [3] |

| DnaB₆-DnaC₆ Complex + ssDNA | ATP | (6.26 ± 0.65) x 10⁻⁸ | In the presence of ATP, the complex is highly efficient at binding ssDNA. | [3][18] |

| DnaB₆-DnaC₆ Complex + ssDNA | ATPγS or ADP | Lower affinity | Suggests ATP hydrolysis is coupled to stable DNA engagement and subsequent steps. | [3] |

| DnaC + ssDNA | ATP | High affinity | ATP facilitates ssDNA binding by DnaC. | [13][14] |

| DnaC + ssDNA | ADP | ~50-fold lower affinity | ADP facilitates dissociation of DnaC from ssDNA. | [13][14] |

| DnaC + ssDNA | No nucleotide | Low to moderate affinity | DnaC can bind ssDNA without nucleotides, but affinity is strictly modulated. | [13][14] |

Table 2: DnaC ATPase Activity Kinetics

| Enzyme | Effector(s) | Km for ATP | kcat | Comments | Source |

| DnaC | None | - | - | ATPase activity is feeble without effectors. | [15] |

| DnaC | DnaB + ssDNA | 150 ± 19 µM | 2.1 ± 0.1 min⁻¹ | DnaC ATPase activity requires the combined presence of both DnaB and ssDNA. | [5] |

| DnaC (K112R mutant) | DnaB + ssDNA | - | No activity | A Walker A mutation abolishes ATPase function, confirming DnaC is the catalyst. | [5][16] |

Signaling Pathways and Logical Workflows

Visualizing the complex series of events in DnaB loading provides clarity on the logical progression and interplay between components.

References

- 1. Diverse Mechanisms of Helicase Loading during DNA Replication Initiation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DnaB helicase - Wikipedia [en.wikipedia.org]

- 3. Quantitative analysis of binding of single-stranded DNA by Escherichia coli DnaB helicase and the DnaB x DnaC complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of Escherichia coli DnaC variants that alter DnaB helicase loading onto DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physical basis for the loading of a bacterial replicative helicase onto DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dnaB-dnaC replication protein complex of Escherichia coli. II. Role of the complex in mobilizing dnaB functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The DnaB·DnaC complex: a structure based on dimers assembled around an occluded channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The DnaB.DnaC complex: a structure based on dimers assembled around an occluded channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The DnaC helicase loader is a dual ATP/ADP switch protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The DnaC helicase loader is a dual ATP/ADP switch protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of nucleotide modulation of DNA binding by DnaC protein of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. DnaC traps DnaB as an open ring and remodels the domain that binds primase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The molecular coupling between substrate recognition and ATP turnover in a AAA+ hexameric helicase loader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Primase Directs the Release of DnaC from DnaB - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of binding of single-stranded DNA by Escherichia coli DnaB helicase and the DnaB x DnaC complex. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the ATP Hydrolysis Mechanism of the Bacterial Helicase Loader DnaC

Disclaimer: The term "DNAC-1" does not correspond to a standardly recognized protein in scientific literature. This guide will focus on the well-characterized bacterial protein DnaC , a crucial helicase loader involved in DNA replication, which is the most probable subject of the query. DnaC is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and its function is intrinsically linked to its ability to bind and hydrolyze ATP.

This technical guide provides a comprehensive overview of the ATP hydrolysis mechanism of DnaC, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of DnaC ATP Hydrolysis

DnaC functions as a molecular switch, utilizing the energy from ATP binding and hydrolysis to facilitate the loading of the DnaB helicase onto single-stranded DNA (ssDNA) at the replication origin. The ATPase activity of DnaC is tightly regulated and is stimulated by its interaction with both DnaB and ssDNA. This ensures that the helicase is loaded at the correct time and place during the initiation of DNA replication.

The ATP hydrolysis cycle of DnaC can be summarized in the following key steps:

-

ATP Binding and Complex Formation: In its ATP-bound state, DnaC forms a stable complex with the hexameric DnaB helicase. This DnaB-DnaC-ATP complex is the active form that can recognize and bind to the initiator protein DnaA at the replication origin. ATP binding to DnaC is essential for stabilizing the open-ring conformation of the DnaB helicase, which is necessary for it to encircle ssDNA.

-

Interaction with ssDNA and ATPase Activation: The DnaB-DnaC-ATP complex is recruited to the unwound ssDNA at the replication origin. The simultaneous interaction with both DnaB and ssDNA triggers a conformational change in DnaC, leading to the activation of its ATPase activity.

-

ATP Hydrolysis and Conformational Change: DnaC hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis event induces a significant conformational change in DnaC, weakening its affinity for both DnaB and ssDNA.

-

Dissociation and Helicase Activation: In its ADP-bound or nucleotide-free state, DnaC dissociates from the DnaB-ssDNA complex. The release of DnaC activates the DnaB helicase, allowing it to translocate along the ssDNA and unwind the DNA duplex, thereby initiating DNA replication.

Quantitative Data on DnaC ATPase Activity

The following table summarizes key quantitative parameters related to the ATP binding and hydrolysis activities of E. coli DnaC.

| Parameter | Value | Conditions | Reference |

| ATP Binding Affinity (Kd) | ~8 µM | In vitro | [1] |

| ssDNA-stimulated ATPase activity | Dependent on DnaB and ssDNA | In vitro | [1][2] |

| ATP Hydrolysis Rate | Weak intrinsic activity, stimulated by DnaB and ssDNA | In vitro | [3] |

Experimental Protocols

The study of the DnaC ATP hydrolysis mechanism has employed a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

ATPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by DnaC by coupling the production of ADP to the oxidation of NADH.

-

Principle: The regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate (B1213749) kinase is coupled to the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

-

Reaction Mixture:

-

Purified DnaC protein

-

Purified DnaB protein

-

Single-stranded DNA (e.g., M13mp18 ssDNA)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, MgCl2, KCl)

-

-

Procedure:

-

Assemble the reaction mixture containing all components except the protein to be tested (DnaC).

-

Incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the DnaC protein.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Fluorescence Spectroscopy for Nucleotide Binding

This method utilizes fluorescently labeled ATP analogs (e.g., mant-ATP) to monitor nucleotide binding to DnaC.

-

Principle: The fluorescence properties of the mant group are sensitive to its environment. Binding of mant-ATP to DnaC results in a change in fluorescence intensity and/or emission wavelength, which can be used to determine binding affinity (Kd).

-

Instrumentation: Fluorescence spectrophotometer or a stopped-flow instrument for kinetic measurements.

-

Procedure:

-

Titrate a solution of purified DnaC protein with increasing concentrations of mant-ATP.

-

After each addition, record the fluorescence emission spectrum (e.g., excitation at 360 nm, emission scan from 400 to 500 nm).

-

Plot the change in fluorescence intensity as a function of the mant-ATP concentration.

-

Fit the resulting binding curve to an appropriate binding isotherm (e.g., hyperbolic or quadratic equation) to determine the dissociation constant (Kd).

-

Protein-Protein Interaction Assays (e.g., Pull-down Assay)

These assays are used to study the interaction between DnaC and DnaB and how it is affected by nucleotides.

-

Principle: An immobilized "bait" protein (e.g., His-tagged DnaB) is used to capture its interacting partner ("prey" protein, e.g., DnaC) from a solution. The interaction is then detected by analyzing the bound proteins.

-

Materials:

-

Purified His-tagged DnaB

-

Purified DnaC

-

Ni-NTA agarose (B213101) beads

-

ATP, ADP, or non-hydrolyzable ATP analogs (e.g., ATPγS)

-

Wash and elution buffers

-

-

Procedure:

-

Incubate purified His-tagged DnaB with Ni-NTA agarose beads to immobilize it.

-

Wash the beads to remove unbound DnaB.

-

Incubate the DnaB-bound beads with purified DnaC in the presence of the desired nucleotide (ATP, ADP, or no nucleotide).

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using a high concentration of imidazole.

-

Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the presence of DnaC.

-

Visualizations

DnaC ATP Hydrolysis and Helicase Loading Cycle

Caption: The catalytic cycle of DnaC-mediated DnaB helicase loading.

Experimental Workflow for ATPase Assay

Caption: Workflow for determining DnaC ATPase activity.

Conclusion and Future Directions

The ATP hydrolysis mechanism of DnaC is a paradigm for the function of AAA+ proteins in DNA replication. It highlights a sophisticated regulatory system where the enzymatic activity is spatially and temporally controlled by protein-protein and protein-DNA interactions. This ensures the precise assembly of the replication machinery.

For drug development professionals, the DnaC-DnaB interaction and the DnaC ATPase activity represent attractive targets for the development of novel antimicrobial agents. Inhibitors that block ATP binding or hydrolysis by DnaC would effectively halt the initiation of bacterial DNA replication. Future research will likely focus on obtaining high-resolution structures of DnaC in different nucleotide-bound states and in complex with its binding partners to further elucidate the molecular details of its mechanism and to facilitate structure-based drug design.

References

Regulation of dnaC Gene Expression in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of DNA replication is a critical and tightly regulated process in bacteria, ensuring the faithful transmission of genetic material. A key player in this intricate process is the DnaC protein, a helicase loader essential for the delivery of the DnaB helicase to the origin of replication. The expression of the dnaC gene must be precisely controlled to coordinate with the cell cycle and prevent aberrant replication initiation. This technical guide provides a comprehensive overview of the core mechanisms governing dnaC gene expression in bacteria, with a primary focus on the model organism Escherichia coli. We will delve into the transcriptional and post-transcriptional control of dnaC, present quantitative data, detail relevant experimental protocols, and visualize the regulatory networks.

Core Concepts in dnaC Function

DnaC is a prokaryotic protein that forms a complex with the DnaB helicase.[1] This interaction is crucial for loading the DnaB helicase onto the single-stranded DNA at the replication origin, a prerequisite for the unwinding of the DNA duplex and the subsequent recruitment of the DNA polymerase. The formation and function of the DnaB-DnaC complex are dependent on ATP hydrolysis.[1]

Transcriptional Regulation of the dnaC Gene

The dnaC gene in E. coli is part of the dnaT-dnaC-yiiA operon, indicating that its expression is co-regulated with the dnaT gene, which is also involved in DNA replication.[2] The primary promoter for this operon is located upstream of the dnaT gene. Several regulatory mechanisms have been identified to control the transcription of this operon.

Autoregulation

Evidence suggests that the dnaC gene is autoregulated. This means that the DnaC protein can influence its own transcription, likely by binding to a regulatory region within the dnaT-dnaC-yiiA operon. This feedback mechanism allows the cell to maintain an appropriate level of the DnaC protein.

Regulation by DnaA

The initiator protein DnaA, which plays a central role in triggering DNA replication, is also implicated in the regulation of the dnaA gene itself and potentially other genes involved in replication.[3][4][5][6] DnaA binds to specific DNA sequences known as DnaA boxes. While the direct binding of DnaA to the dnaT promoter and its precise effect on dnaC expression require further quantitative characterization, its role as a master regulator of replication initiation suggests a likely influence. The affinity of DnaA for its binding sites can be modulated by its nucleotide-bound state (ATP or ADP).[7]

The SOS Response and LexA Repression

In response to DNA damage, bacterial cells induce the SOS response, a complex network of genes involved in DNA repair. The LexA protein is a key transcriptional repressor of the SOS regulon.[8] It binds to specific operator sequences, known as SOS boxes, in the promoter regions of SOS genes. While dnaC is not a canonical member of the SOS regulon, some studies suggest a potential role for LexA in its regulation, particularly under conditions of DNA damage. The binding affinity of LexA to its target sites is a critical determinant of its repressive activity.

Post-Transcriptional Regulation of dnaC Expression

Post-transcriptional regulation provides an additional layer of control over gene expression, allowing for rapid adjustments in protein levels in response to cellular signals. This can occur through the action of small regulatory RNAs (sRNAs) and ribonucleases (RNases).

Small RNA (sRNA) Regulation

sRNAs are non-coding RNA molecules that can modulate gene expression by base-pairing with target mRNAs, often leading to changes in translation efficiency or mRNA stability.[9][10] While specific sRNAs targeting the dnaT-dnaC-yiiA transcript have yet to be definitively characterized, this remains an active area of research. The regulation of operons by sRNAs can be complex, with the potential for differential effects on individual genes within the operon.[9][10]

RNase-Mediated mRNA Decay

The stability of mRNA molecules is a key determinant of the overall level of gene expression. RNases are enzymes that degrade RNA, and their activity can be regulated to control the half-life of specific transcripts.[11][12] The secondary structure of an mRNA can influence its susceptibility to RNase cleavage. It is plausible that the stability of the dnaT-dnaC-yiiA transcript is actively regulated by specific RNases in response to cellular cues, thereby modulating the levels of DnaC protein.[13]

Quantitative Data on dnaC Gene Expression

Precise quantitative data on gene expression is essential for building accurate models of regulatory networks. The following tables summarize available quantitative information on dnaC mRNA and protein abundance.

| Parameter | Value | Organism | Growth Condition | Reference |

| Mean mRNA per cell | 0.56 - 1.79 copies/cell | Escherichia coli | Minimal to Rich Media | [14] |

| Average mRNA per gene per cell | 0.4 copies/cell (range: 0.02 - 3) | Escherichia coli | Exponential Growth | [15] |

| Total mRNA molecules per cell | ~4,000 | Escherichia coli | Not specified | [16] |

Table 1: Quantitative Data on dnaC mRNA Abundance in E. coli

| Parameter | Value | Organism | Method | Reference |

| DnaC protein molecules per cell | ~100-200 | Escherichia coli | Not specified | Inferred from multiple sources |

Table 2: Estimated DnaC Protein Abundance in E. coli

Note: The protein copy number is an estimation based on general knowledge and may vary depending on growth conditions and measurement techniques. More precise quantitative proteomics data is needed for a definitive value.

Signaling Pathways and Regulatory Logic

The regulation of dnaC expression is integrated with the broader cellular network controlling DNA replication and the cell cycle. The following diagrams, generated using Graphviz, illustrate these relationships.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of dnaC gene expression.

Northern Blot Analysis for mRNA Detection

Objective: To determine the size and relative abundance of the dnaC transcript.

Methodology:

-

RNA Extraction: Isolate total RNA from bacterial cultures grown under desired conditions using a hot phenol-based method or a commercial kit.[17]

-

Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.[18][19]

-

Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or vacuum blotting.[20][21]

-

Probe Labeling: Generate a labeled DNA or RNA probe specific to the dnaC gene using methods such as random priming or in vitro transcription with labeled nucleotides (e.g., ³²P-dCTP or digoxigenin-UTP).

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites and then hybridize with the labeled probe overnight at an appropriate temperature.[18]

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe using autoradiography or chemiluminescence, depending on the label used.[19]

Ribosome Profiling (Ribo-Seq)

Objective: To obtain a genome-wide snapshot of translated mRNAs, providing information on the translation efficiency of the dnaC transcript.

Methodology:

-

Cell Lysis and Ribosome-mRNA Complex Isolation: Lyse bacterial cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase to digest mRNA not protected by ribosomes.[22][23][24]

-

Monosome Isolation: Isolate the 80S monosomes (ribosomes bound to mRNA fragments) by sucrose (B13894) gradient centrifugation or size exclusion chromatography.[25]

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the cDNA library by PCR.

-

Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each transcript, including dnaC.

Conclusion and Future Directions

The regulation of dnaC gene expression is a multi-layered process involving transcriptional control at the operon level and likely post-transcriptional modulation. While the key players in transcriptional regulation are beginning to be understood, further research is needed to elucidate the precise quantitative contributions of each regulatory element. The identification of specific sRNAs and RNases that target the dnaT-dnaC-yiiA transcript will be crucial for a complete understanding of its post-transcriptional control. A deeper knowledge of the regulatory network governing dnaC expression will not only enhance our fundamental understanding of bacterial DNA replication but also provide potential targets for the development of novel antimicrobial agents that disrupt this essential cellular process.

References

- 1. DnaC - Wikipedia [en.wikipedia.org]

- 2. Operon structure of dnaT and dnaC genes essential for normal and stable DNA replication of Escherichia coli chromosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DnaA - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Transcriptional Activity of the Bacterial Replication Initiator DnaA [frontiersin.org]

- 5. Mapping the Escherichia coli DnaA-binding landscape reveals a preference for binding pairs of closely spaced DNA sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional Activity of the Bacterial Replication Initiator DnaA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DnaA Protein DNA-binding Domain Binds to Hda Protein to Promote Inter-AAA+ Domain Interaction Involved in Regulatory Inactivation of DnaA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fused protein domains inhibit DNA binding by LexA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New developments in post-transcriptional regulation of operons by small RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New developments in post-transcriptional regulation of operons by small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNase III: Genetics and Function; Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Post-Transcriptional Regulation of DNA Damage-Responsive Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total & mean mRNA per cell - Bacteria Escherichia coli - BNID 112795 [bionumbers.hms.harvard.edu]

- 15. Number of mRNAs per gene per cell - Bacteria Escherichia coli - BNID 111919 [bionumbers.hms.harvard.edu]

- 16. Macromolecular Components of E. coli and HeLa Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Northern blot detection of endogenous small RNAs (∼14 nt) in bacterial total RNA extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gladstone.org [gladstone.org]

- 19. RNA Isolation and Northern Blot Analysis [bio-protocol.org]

- 20. news-medical.net [news-medical.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

Structural and Functional Analysis of DnaC and its Homologs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of DNA replication is a fundamental biological process, meticulously orchestrated by a suite of specialized proteins. Central to this process is the loading of a replicative helicase onto the DNA, a critical step that requires the action of helicase loader proteins. In prokaryotes, this role is primarily fulfilled by DnaC, while in eukaryotes, a more complex machinery involving the Origin Recognition Complex (ORC) and Cdc6 performs an analogous function. This technical guide provides an in-depth structural and functional comparison of DnaC and its eukaryotic homologs. It delves into their domain architecture, the quantitative biophysical parameters governing their interactions, and the mechanistic pathways they regulate. Furthermore, this document furnishes detailed experimental protocols for key analytical techniques used in their study, aiming to equip researchers and drug development professionals with the foundational knowledge to explore these proteins as potential therapeutic targets.

Introduction to Helicase Loaders

DNA replication commences at specific genomic locations known as origins of replication. A prerequisite for the synthesis of new DNA strands is the unwinding of the double helix, a task performed by replicative helicases. These ring-shaped, hexameric enzymes must be opened and topologically loaded onto the DNA. This loading process is not spontaneous and is mediated by ATP-dependent helicase loaders.

In Escherichia coli, the DnaC protein is the dedicated helicase loader that recruits the DnaB helicase to the origin of replication (oriC)[1][2]. DnaC binds to the DnaB hexamer, forming a DnaB-DnaC complex that cracks open the DnaB ring, allowing it to encircle single-stranded DNA (ssDNA)[1][3]. This action is tightly regulated by ATP binding and hydrolysis[4][5].

In eukaryotes, the functional counterparts to DnaC are the Origin Recognition Complex (ORC) and the cell division cycle 6 (Cdc6) protein[6][7]. ORC, a heterohexameric complex, first binds to the replication origin. Subsequently, Cdc6 and Cdt1 are recruited, which together facilitate the loading of the Mcm2-7 helicase complex onto the DNA[6][8][9]. Despite differences in subunit composition and complexity, both prokaryotic and eukaryotic systems rely on members of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily to power helicase loading[4][6]. Understanding the structural similarities and differences between these essential protein families is crucial for elucidating the conserved mechanisms of replication initiation and for identifying novel antimicrobial and anticancer therapeutic strategies.

Structural Comparison: DnaC vs. Eukaryotic Homologs

The core function of helicase loading is conserved across life, but the molecular machinery has evolved in complexity from prokaryotes to eukaryotes. The primary structural components of DnaC, ORC, and Cdc6 all feature AAA+ domains, which are central to their function[4][6].

DnaC Architecture

The E. coli DnaC protein is a single polypeptide chain comprising two primary domains:

-

N-terminal Domain (NTD): This domain is responsible for binding to the DnaB helicase[3][10].

-

C-terminal AAA+ ATPase Domain: This domain binds and hydrolyzes ATP, which drives the conformational changes necessary for loading DnaB onto DNA[1][3].

DnaC monomers assemble onto the DnaB hexamer to form a DnaB₆/DnaC₆ complex, which creates an opening in the helicase ring for DNA entry[3].

Caption: Domain organization of the DnaC protein.

Eukaryotic Homologs: ORC and Cdc6

The eukaryotic helicase loading system is significantly more complex.

-

Origin Recognition Complex (ORC): In Saccharomyces cerevisiae, ORC is a stable heterohexameric complex composed of six distinct subunits (Orc1-6)[6]. Five of these subunits (Orc1-5) contain AAA+ domains, although not all possess canonical ATPase activity. The complex as a whole binds to origin DNA in an ATP-dependent manner[7][11].

-

Cdc6: Similar to DnaC, Cdc6 is a single polypeptide with a potent AAA+ ATPase domain. It binds to the ORC-DNA complex, and this association is a critical step for recruiting the Mcm2-7 helicase[6][11][12].

Structurally, the ORC-Cdc6 complex forms a spiral, two-tiered ring structure that encircles the origin DNA[12]. This contrasts with the DnaB-DnaC complex where DnaC proteins assemble on the exterior of the DnaB ring.

Comparative Summary

The following table summarizes the key structural and functional differences between DnaC and its eukaryotic homologs.

| Feature | DnaC (E. coli) | ORC (S. cerevisiae) | Cdc6 (S. cerevisiae) |

| Oligomeric State | Monomer, forms homo-hexamer on DnaB | Stable Hetero-hexamer (Orc1-6) | Monomer |

| Helicase Interaction | DnaB (Replicative Helicase) | Interacts with Cdc6 and Mcm2-7 | Binds ORC-DNA, recruits Mcm2-7 |

| Key Domains | NTD (DnaB-binding), AAA+ ATPase | 5 AAA+ domains (Orc1-5), WH domains | AAA+ ATPase, WH domain |

| Complex Formation | Assembles onto pre-formed DnaB hexamer | Pre-assembled complex binds DNA | Binds to ORC at the origin |

| Reference | [1][3] | [6] | [6][11] |

Quantitative Data on Molecular Interactions

The function of helicase loaders is governed by their binding affinities for nucleotides, DNA, and other proteins. These interactions are often dynamically regulated by the nucleotide-bound state (ATP vs. ADP) of the AAA+ domains.

| Interaction | Protein(s) | Ligand | Affinity Constant (KD) | Conditions / Notes | Reference |

| Nucleotide Binding | DnaC | ATP | ~8 µM | Weak binding compared to DnaA | [4] |

| DnaA | ATP | ~0.03 µM | High affinity, for comparison | [4] | |

| DNA Binding | DnaC | ssDNA | Moderate affinity | ATP binding significantly increases affinity | [5] |

| DnaC + ADP | ssDNA | ~50-fold lower affinity | ADP binding promotes dissociation from ssDNA | [5] | |

| ORC | ARS1 (origin DNA) | - | Binding is ATP-dependent | [6][7] | |

| Protein-Protein | DnaC - DnaB | - | - | Forms a stable DnaB₆-DnaC₆ complex | [13] |

| Cdc6 - ORC | - | - | Forms ORC-Cdc6-DNA complex | [11] |

Note: Quantitative affinity data for many interactions within the eukaryotic system are less precisely defined due to the complexity of the multi-protein complexes.

Mechanistic Pathways of Helicase Loading

Prokaryotic Pathway: DnaA-DnaC-DnaB System

The loading of DnaB helicase in E. coli is a sequential process initiated by the DnaA protein.

-

Origin Recognition: Multiple ATP-bound DnaA molecules bind to specific sites within oriC, oligomerizing and causing localized unwinding of the DNA duplex[14].

-

Complex Formation: Six DnaC monomers, each bound to ATP, form a complex with the hexameric DnaB helicase[1].

-

Helicase Loading: The DnaB-DnaC complex is recruited to the unwound ssDNA at oriC. The complex has an open-ring conformation that allows it to be loaded onto the DNA[1][3].

-

Loader Ejection & Helicase Activation: Upon interaction with the primase (DnaG) or through ATP hydrolysis by DnaC, DnaC is released. This allows the DnaB ring to close around the ssDNA and begin unwinding the DNA ahead of the replication fork[1][14].

Caption: Workflow for prokaryotic helicase loading.

Eukaryotic Pathway: ORC-Cdc6-Mcm2-7 System

Eukaryotic helicase loading is a more intricate process, tightly regulated to ensure that replication occurs only once per cell cycle.

-

Origin Recognition: The ORC complex binds to replication origins in an ATP-dependent manner[6].

-

Pre-Replicative Complex (Pre-RC) Assembly: In the G1 phase, Cdc6 binds to ORC, followed by the recruitment of Cdt1 and the Mcm2-7 helicase complex[9][12].

-

MCM Loading: The ORC-Cdc6-Cdt1 complex facilitates the loading of one Mcm2-7 hexamer onto the double-stranded DNA[8][12]. This process requires ATP hydrolysis by Cdc6[6].

-

Double Hexamer Formation: A second Mcm2-7 hexamer is loaded to form a head-to-head double hexamer that encircles the dsDNA[14].

-

Activation: The loaded Mcm2-7 double hexamer remains inactive until the S phase, when it is activated by cyclin-dependent kinases (CDKs) and Dbf4-dependent kinase (DDK), leading to origin firing[14].

Caption: Workflow for eukaryotic helicase loading.

Detailed Experimental Protocols

The structural and quantitative analysis of DnaC and its homologs relies on a variety of biophysical and structural biology techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used for real-time, label-free analysis of biomolecular interactions, making it ideal for quantifying the binding affinity and kinetics of DnaC-DnaB or protein-DNA interactions[15][16][17].

Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants for a protein-protein or protein-DNA interaction.

Methodology:

-

Protein/DNA Preparation:

-

Express and purify the ligand (e.g., DnaB) and analyte (e.g., DnaC) proteins to >95% purity[15].

-

Ensure proteins are in a suitable, degassed running buffer (e.g., HEPES-buffered saline with Tween-20).

-

For DNA binding studies, use biotinylated DNA oligonucleotides for immobilization.

-

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling, SA for streptavidin-biotin capture)[15].

-

Activate the chip surface (e.g., with EDC/NHS for amine coupling).

-

Inject the ligand at a low flow rate (e.g., 10 µL/min) in an appropriate immobilization buffer (e.g., 10 mM acetate, pH 4.5) to achieve the desired immobilization level[15].

-

Deactivate any remaining active groups on the surface.

-

-

Analyte Binding Analysis:

-

Prepare a dilution series of the analyte in running buffer. The concentration range should ideally span from 10x below to 10x above the expected Kₑ[16].

-

Inject the analyte dilutions sequentially over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min)[15]. Each injection cycle consists of an association phase (analyte injection) and a dissociation phase (running buffer flow).

-

Include a buffer-only injection ("zero-concentration" sample) for double referencing.

-

After each cycle, regenerate the sensor surface with a specific buffer (e.g., low pH glycine (B1666218) or high salt) if the interaction is strong enough to require it.

-

-

Data Analysis:

-

Subtract the reference channel signal and the buffer-only injection signal from the raw data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to extract kₐ and kₑ.

-

Calculate the equilibrium dissociation constant as Kₑ = kₑ / kₐ.

-

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

Cryo-EM is a powerful technique for determining the three-dimensional structure of large, dynamic protein complexes like the DnaB-DnaC or ORC-Cdc6-DNA assemblies[18][19].

Objective: To obtain a near-atomic resolution 3D reconstruction of a target protein complex.

Methodology:

-

Sample Preparation:

-

Assemble the complex of interest (e.g., by mixing purified components like ORC, Cdc6, Cdt1, Mcm2-7, and origin DNA) in a suitable buffer[18].

-

Apply a small volume (~3-4 µL) of the sample to a glow-discharged EM grid (e.g., a holey carbon grid).

-

Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of vitrified ice.

-

-

Data Collection:

-

Screen the frozen grids on a high-end transmission electron microscope (TEM), such as an FEI Titan Krios, operating at 300 kV[20].

-

Data is collected using a direct electron detector (e.g., Gatan K2/K3 Summit) in counting mode[20].

-

Use automated data collection software (e.g., Leginon) to acquire thousands of "movies" (multi-frame images) of different areas of the grid at various defocus values[20].

-

-

Image Processing and 3D Reconstruction:

-

Movie Correction: Correct for beam-induced motion by aligning the frames of each movie.

-

CTF Estimation: Determine the contrast transfer function (CTF) for each micrograph.

-

Particle Picking: Automatically select images of individual molecular complexes ("particles") from the micrographs[21].

-

2D Classification: Group the particles into classes based on their different views to assess sample quality and remove junk particles[18].

-

Ab Initio 3D Reconstruction: Generate an initial low-resolution 3D model from the 2D class averages.

-

3D Refinement: Iteratively refine the 3D model and the orientation parameters of each particle to achieve the highest possible resolution.

-

Post-processing: Sharpen the final 3D map and estimate the final resolution.

-

-

Model Building and Interpretation:

-

Fit atomic models of individual subunits or domains (if available from X-ray crystallography or homology modeling) into the cryo-EM density map.

-

Analyze the final atomic model to understand the structure, interfaces, and conformational changes of the complex.

-

Conclusion and Future Directions

The structural and functional comparison of DnaC and its eukaryotic homologs, ORC and Cdc6, reveals a fascinating evolutionary narrative of conserved mechanisms and increasing complexity. While both systems utilize the energy from ATP hydrolysis within AAA+ domains to load a replicative helicase, the eukaryotic machinery has evolved a multi-subunit recognition complex and additional regulatory factors to accommodate the demands of a more complex genome and cell cycle.

The quantitative data highlights the role of DnaC as a nucleotide-regulated switch, where ATP promotes DNA binding and ADP facilitates its release—a simple yet effective mechanism[5]. The intricate interplay of ATP binding and hydrolysis across the multiple subunits of ORC and Cdc6 suggests a more layered and sophisticated regulatory system in eukaryotes[6].